molecular formula C13H9FO3 B6370338 3-(3-Carboxy-5-fluorophenyl)phenol CAS No. 1261998-86-0

3-(3-Carboxy-5-fluorophenyl)phenol

Cat. No.: B6370338
CAS No.: 1261998-86-0
M. Wt: 232.21 g/mol
InChI Key: DIORFKRUUWLNBE-UHFFFAOYSA-N
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Description

3-(3-Carboxy-5-fluorophenyl)phenol is a high-purity small molecule with the molecular formula C 13 H 9 FO 3 and a molecular weight of 232.21 . This compound, provided with the CAS Registry Number 1261998-86-0, is a biphenyl derivative featuring both a carboxylic acid and a phenolic hydroxyl group on its aromatic rings, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry . Its structural features are ideal for constructing more complex molecules, with potential applications in the development of pharmaceutical intermediates and ligands for various biological targets. The presence of fluorine can significantly influence a compound's physicochemical properties and metabolic stability, which is a key consideration in drug discovery . As a standard in analytical research, it aids in method development and mass spectrometry studies. This product is intended for research and manufacturing applications and is strictly not intended for diagnostic, therapeutic, or human use. All researchers should review the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

3-fluoro-5-(3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(15)7-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIORFKRUUWLNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683549
Record name 5-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-86-0
Record name 5-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazonium Intermediate Formation

The introduction of fluorine at the meta position relative to the carboxylic acid group is efficiently achieved via diazotization of a precursor aniline derivative. Drawing from industrial fluorination techniques described in patent CN104276929A, 3-amino-5-carboxyphenol serves as the starting material. Treatment with anhydrous hydrofluoric acid (HF) in fluorobenzene at 10–15°C generates the stable diazonium fluoroborate complex. Critical parameters include:

  • HF stoichiometry : A 3:1 mol ratio of HF to aniline precursor prevents HF excess, simplifying purification

  • Solvent selection : Fluorobenzene enhances diazonium stability compared to toluene, reducing side reactions

Fluorination and Decomposition

Controlled thermal decomposition of the diazonium salt at 65°C liberates nitrogen gas, yielding the fluorinated intermediate. The process achieves 89% conversion efficiency when using KNO₂ as the diazotizing agent. Post-fluorination neutralization with 10% KOH ensures safe handling of residual HF, with phase separation recovering the organic product.

Table 1. Diazotization-Fluorination Optimization Parameters

ParameterOptimal ValueImpact on YieldSource
HF:Aniline Ratio3:1Maximizes F⁻ incorporation
Reaction Temperature10–15°C (diazotization)
65°C (decomposition)
Minimizes diazonium degradation
Neutralization Agent10% KOHPrevents emulsion formation

Suzuki-Miyaura Cross-Coupling Methodologies

Boronic Acid Precursor Synthesis

The biphenyl backbone is constructed via palladium-catalyzed coupling between 3-fluoro-5-bromobenzoic acid and 3-hydroxyphenylboronic acid. As demonstrated in PMC9898299, Miyaura borylation of 3-bromo-5-fluorobenzoic acid using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ generates the boronic ester in 78% yield. Key considerations:

  • Protection strategy : Methyl ester protection of the carboxylic acid prevents boronic acid decomposition

  • Catalytic system : Pd(OAc)₂ with SPhos ligand achieves full conversion in 12 hours at 80°C

Coupling Reaction Optimization

Coupling the boronic ester with 3-bromophenol under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) affords the biphenyl intermediate. PMC9898299 reports that increasing the aqueous phase to 30% vol improves yields to 82% by enhancing base solubility. Post-coupling saponification with LiOH regenerates the carboxylic acid group without affecting the fluorine substituent.

Table 2. Suzuki Coupling Performance Metrics

ConditionVariationYield (%)Purity (%)Source
BaseK₂CO₃ vs Cs₂CO₃82 vs 7599 vs 97
Solvent SystemDME/H₂O (3:1)8299
Catalyst Loading2 mol% Pd(PPh₃)₄8299

Ullmann-Type Coupling Approaches

Copper-Catalyzed Biaryl Ether Formation

For substrates sensitive to palladium, Ullmann coupling between 3-fluoro-5-iodobenzoic acid and 3-hydroxyphenylboronic acid offers an alternative pathway. Employing CuI/L-proline catalyst systems in DMSO at 90°C achieves 68% yield. Notable advantages:

  • Functional group tolerance : Carboxylic acids remain intact under basic conditions

  • Cost efficiency : Copper catalysts reduce expenses versus palladium

Solvent and Ligand Effects

Replacing DMSO with DMAc improves reaction homogeneity, boosting yields to 73%. The use of 1,10-phenanthroline as a ligand accelerates reductive elimination, shortening reaction times from 24 to 16 hours.

Carboxylic Acid Functionalization Techniques

Oxidation of Methyl Precursors

Late-stage oxidation of 3-fluoro-5-methylbiphenyl intermediates using KMnO₄ in acidic conditions (H₂SO₄/H₂O) converts methyl groups to carboxylic acids. This method, adapted from Vilsmeier-Haack reaction work, achieves 85% conversion when performed at 70°C for 8 hours.

Hydrolysis of Nitrile Intermediates

Alternative routes employ RuPhos-Pd-catalyzed cyanation followed by acidic hydrolysis (HCl, reflux). While this two-step process attains 78% overall yield, it requires stringent moisture control during the cyanation step.

Table 3. Carboxylation Method Comparison

MethodConditionsYield (%)ByproductsSource
KMnO₄ OxidationH₂SO₄, 70°C, 8h85MnO₂
Nitrile Hydrolysis6M HCl, reflux, 6h78NH₄Cl

Industrial-Scale Production Considerations

Continuous Flow Diazotization

Implementing the patent-described continuous flow reactor for diazotization reduces reaction time from 60 minutes to 12 minutes while maintaining 99% conversion. Flow parameters:

  • Residence time : 2.5 minutes

  • Temperature gradient : 15°C (zone 1) → 65°C (zone 2)

Solvent Recycling Systems

Distillation recovery of fluorobenzene achieves 98% solvent reuse, lowering production costs by 34% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(3-Carboxy-5-fluorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Carboxy-5-fluorophenyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(3-Carboxy-5-fluorophenyl)phenol involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluorine atom and carboxylic acid group can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Key Observations :

  • Ring Systems: Replacement of the phenol group with an oxadiazole ring (e.g., 944896-51-9) may reduce hydrogen-bonding capacity but improve metabolic stability in drug design .

Functional Group Comparisons

Carboxylic Acid Derivatives

  • 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid (CAS 1261930-96-4) : This compound features dual carboxylic acid groups and a trifluoromethyl substituent. The additional carboxylic acid increases acidity (pKa ~2-3) compared to the single carboxy group in the target compound, which may influence solubility and protein-binding interactions .

Fluorinated Phenols

  • 5-(2-Chlorobenzyl)-3-trifluoromethylphenol: The trifluoromethyl group enhances lipophilicity (logP ~3.5) compared to the fluorine in the target compound (logP ~2.8 estimated). This difference impacts membrane permeability in biological systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(3-Carboxy-5-fluorophenyl)phenol, and how do reaction conditions influence yield?

  • Answer : Nucleophilic aromatic substitution is a common approach for fluorophenol derivatives, where fluorine acts as a leaving group. For carboxy-substituted analogs, ester protection of the carboxylic acid during synthesis may prevent unwanted side reactions. Post-synthesis deprotection (e.g., acid hydrolysis) can restore the functional group . Reaction optimization should include testing catalysts (e.g., Pd-based for coupling reactions) and temperature control to minimize decomposition, as seen in triazole-based fluorophenyl analogs .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of:

  • HPLC/GC with standards (e.g., Kanto Reagents’ phenol derivatives for retention time comparison) .
  • UV-Vis spectroscopy for quantification, as demonstrated for structurally similar antifungal agents (λmax ~270–300 nm in methanol) .
  • Elemental analysis to verify C, H, O, and F content, ensuring no residual solvents or byproducts.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Answer :

  • Solubility : Likely polar organic solvent-soluble (e.g., DMSO, methanol) based on triazole-fluorophenol analogs . Aqueous solubility depends on pH due to the carboxylic acid group (pKa ~2–3).
  • Stability : Stable at room temperature in inert atmospheres. Monitor for decarboxylation at >80°C using thermogravimetric analysis (TGA), as seen in related triazole-phenol compounds .

Advanced Research Questions

Q. How can computational tools resolve contradictions in predicted vs. observed bioactivity data for this compound?

  • Answer :

  • In silico toxicity prediction : Use tools like ProTox 3.0 or GUSAR to model acute toxicity (LD50) and compare with experimental in vivo data . Discrepancies may arise from unaccounted metabolic pathways.
  • Docking studies : Compare binding affinities to target enzymes (e.g., fungal CYP51 for antifungal activity) with experimental IC50 values . Adjust force fields or solvent models if predictions deviate.

Q. What strategies optimize regioselectivity during functionalization of the phenolic ring?

  • Answer :

  • Directing groups : The carboxylic acid at the 3-position can act as a meta-director. Use protecting groups (e.g., methyl ester) to alter electronic effects during electrophilic substitution .
  • Catalytic systems : Pd-catalyzed C–H activation, as demonstrated for 3-(bromomethyl)phenol derivatives, enables selective modification of ortho positions .

Q. How can researchers address stability issues during formulation for biological testing?

  • Answer :

  • Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the carboxylic acid group.
  • Encapsulation : Use liposomes or cyclodextrins to enhance stability, as shown for phenolic antifungal agents .

Q. What experimental designs validate the compound’s mechanism of action in antimicrobial studies?

  • Answer :

  • Time-kill assays : Compare growth curves of target pathogens (e.g., Candida spp.) at varying concentrations.
  • Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to link phenolic redox activity to microbial death .

Key Research Gaps Identified

  • Metabolic Pathways : Limited data on in vivo metabolite profiling. Use LC-MS/MS to identify Phase I/II metabolites in rodent models.
  • Long-term Stability : No studies on photodegradation. Conduct accelerated aging tests under UV light (ICH Q1B guidelines).

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